Magnesium creatine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

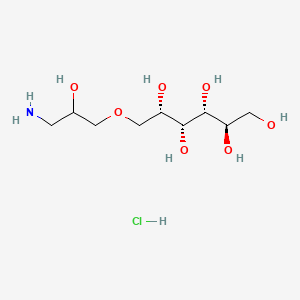

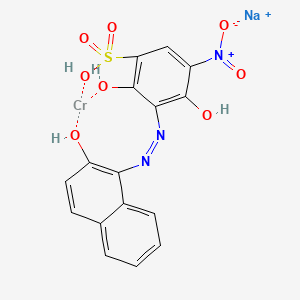

Magnesium creatine is a compound formed by chemically bonding creatine with magnesium. This combination is designed to enhance the absorption and effectiveness of creatine, a popular supplement used to improve muscle mass, strength, and performance. This compound is believed to offer better bioavailability and fewer side effects compared to traditional creatine monohydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

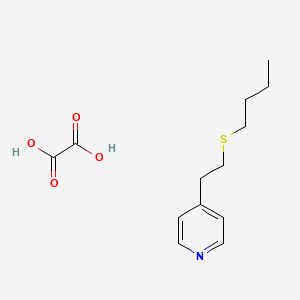

Magnesium creatine can be synthesized by reacting sarcosine magnesium with cyanamide. The process involves dissolving magnesium sarcosinate in purified water, followed by heating and stirring. The reaction temperature is controlled between 70-80°C, and Shan Qingan is added dropwise. After maintaining the temperature for a certain period, the mixture is cooled to 5-10°C to allow crystallization. The resulting crystals are separated from the mother liquor and dried until the water content is less than 0.5% .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process is designed to be simple, safe, and environmentally friendly, with no generation of hazardous waste. The final product combines the benefits of creatine monohydrate and magnesium, making it suitable for use in sports nutrition and bodybuilding .

Chemical Reactions Analysis

Types of Reactions

Magnesium creatine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of this compound, while substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

Magnesium creatine has a wide range of scientific research applications, including:

Biology: In biological research, this compound is used to study its effects on cellular metabolism and energy production.

Medicine: This compound is investigated for its potential therapeutic benefits, including its role in enhancing muscle performance and recovery in athletes and patients with muscle-related conditions

Mechanism of Action

Magnesium creatine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Creatine Monohydrate: The most common form of creatine, bonded to a water molecule.

Creatine Hydrochloride: Known for its better solubility and absorption compared to creatine monohydrate.

Creatine Ethyl Ester: A derivative of creatine with claims of greater absorption, though research is limited.

Buffered Creatine: Designed to reduce stomach discomfort and improve stability in the stomach.

Liquid Creatine: Offers convenience with quick absorption but may have stability issues.

Uniqueness of Magnesium Creatine

This compound is unique due to its combination of creatine and magnesium, which enhances its absorption and effectiveness. The presence of magnesium helps counteract the acidic environment in the stomach, reducing the degradation of creatine into creatinine. Additionally, magnesium plays a crucial role in ATP synthesis, potentially leading to greater anabolic effects compared to other forms of creatine .

Properties

CAS No. |

290357-35-6 |

|---|---|

Molecular Formula |

C8H16MgN6O4 |

Molecular Weight |

284.56 g/mol |

IUPAC Name |

magnesium;2-[carbamimidoyl(methyl)amino]acetate |

InChI |

InChI=1S/2C4H9N3O2.Mg/c2*1-7(4(5)6)2-3(8)9;/h2*2H2,1H3,(H3,5,6)(H,8,9);/q;;+2/p-2 |

InChI Key |

SFCXZJXAXDZIGW-UHFFFAOYSA-L |

Canonical SMILES |

CN(CC(=O)[O-])C(=N)N.CN(CC(=O)[O-])C(=N)N.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)

![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)